tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Overview
Description
“tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate” is a chemical compound . It is offered by several scientific research suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(CCO1)C21CN(C(OC(C)(C)C)=O)C2
. The empirical formula is C11H19NO4
and the molecular weight is 229.27
. Physical And Chemical Properties Analysis
This compound is in liquid form and should be stored at temperatures between 2-8°C . Other physical and chemical properties like melting point, boiling point, density, etc. are not specified in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Routes and Reactions : The compound tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate and its derivatives have been synthesized through various pathways, including reactions with N,N-dimethylformamide dimethyl acetal, demonstrating versatility in chemical reactions and potential for creating diverse biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Molecular Structure and Analysis : Detailed molecular structural analysis of related compounds has been performed using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. This provides insights into the bicyclo[2.2.2]octane structure of these compounds, which includes lactone and piperidine groups (Moriguchi et al., 2014).
Chemical Space Exploration
- Derivative Synthesis for Chemical Space Exploration : Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related intermediates has been conducted to explore chemical spaces complementary to piperidine ring systems. This research represents an exploration of novel compounds and their potential applications (Meyers et al., 2009).
Stereochemistry and Conformational Studies
Stereochemistry and Conformational Analysis : Conformational and stereochemical studies of similar compounds, like 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, have been carried out. This research aids in understanding the spatial arrangement of atoms and the implications for biological activity (Jakubowska et al., 2013).
Enantiomer Analysis : Research into the crystal structures of enantiomers of natural amino acids with a D configuration, which are not naturally encoded but can be chemically synthesized, has been conducted. This is crucial for understanding the biological implications of each enantiomer (Żesławska et al., 2017).
Applications in Organic Synthesis
- Organic Synthesis Applications : The compound and its derivatives have been utilized in organic synthesis, including the synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serves as a convenient entry point for novel compounds (Meyers et al., 2009). Additionally, the synthesis of piperidine derivatives fused to a tetrahydrofuran ring using tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate demonstrates the compound's role in creating complex molecular structures (Moskalenko & Boev, 2014).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, indicating it may be toxic if swallowed . The safety pictogram GHS06 (Skull and Crossbones) is associated with it, indicating it can be fatal or toxic if swallowed . The precautionary statements P301 + P310 suggest that if swallowed, one should immediately call a poison center or doctor .
properties
IUPAC Name |
tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)6-9(14)4-5-16-12/h9,14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARFMSGANKPOFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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